Vitamin K2(5)-D7
Description
Properties
Molecular Formula |
C₁₆H₉D₇O₂ |
|---|---|
Molecular Weight |
247.34 |
Synonyms |
2-Methyl-3-(3-methyl-2-buten-1-yl)-1,4-naphthalenedione-D7; _x000B_2-Methyl-3-(3-methyl-2-butenyl)-1,4-naphthalenedione-D7; 2-Methyl-3-(3-methyl-2-butenyl)-1,4-naphthoquinone-D7; Menaquinone 1-D7; NSC 123509-D7; Vitamin MK 1-D7 |
Origin of Product |
United States |
Comparison with Similar Compounds
Non-Deuterated Vitamin K2 Forms (MK-4 and MK-7)
Structural Differences :
- MK-4 (Menaquinone-4): Contains four isoprenoid units in its side chain.
- MK-7 (Menaquinone-7): Features seven isoprenoid units, contributing to a longer half-life (~72 hours) compared to MK-4 (~2–3 hours) .
- Vitamin K2(5)-D7: While its side chain length is unspecified in available data, the deuterium labeling distinguishes it from non-deuterated MK-n forms.
Functional Roles :
- MK-4 and MK-7 : Activate osteocalcin and matrix Gla protein, supporting bone mineralization and inhibiting vascular calcification . MK-7 exhibits greater bioavailability and sustained activity in clinical settings .
- This compound : Lacks therapeutic activity; its role is confined to analytical accuracy enhancement .
Table 1: Molecular and Functional Comparison
| Compound | Molecular Formula | Molecular Weight | Primary Use | Biological Half-Life |
|---|---|---|---|---|
| This compound | C₄₆H₅₇D₇O₂ | ~656.0 | Analytical standard | N/A |
| MK-4 | C₃₁H₄₀O₂ | 444.6 | Bone/Cardiovascular health | 2–3 hours |
| MK-7 | C₄₆H₆₄O₂ | 649.0 | Bone/Cardiovascular health | ~72 hours |
Vitamin K1 (Phylloquinone)
Structural Differences :
- Vitamin K1 has a phytyl side chain, whereas this compound and other MK-n forms feature unsaturated isoprenoid chains .
Functional Differences :
Other Deuterated Vitamins (e.g., Vitamin D3-d7)
Comparative Analytical Advantages :
- Deuterated vitamins (e.g., D3-d7, K2(5)-D7) are indispensable in isotope dilution mass spectrometry, enabling precise quantification by correcting for ion suppression and extraction variability .
- Unlike vitamin D3-d7, which is used to study calcium metabolism, K2(5)-D7 focuses on bone and cardiovascular research applications .
Table 2: Analytical Use Cases
| Application | This compound Role | Non-Deuterated K2 Role |
|---|---|---|
| LC-MS Quantification | Internal standard for calibration | Target analyte for measurement |
| Method Validation | Assess recovery and matrix effects | Subject of detection limits |
| Metabolic Tracing | Deuterium as a stable isotopic tracer | N/A |
Q & A
Q. How can researchers mitigate selection bias in observational studies on this compound and chronic kidney disease (CKD)?
- Methodological Answer : Use propensity score matching to balance covariates (e.g., age, eGFR, comorbidities). Sensitivity analyses (e.g., E-values) quantify unmeasured confounding. Collaborate with nephrology registries to access large, diverse cohorts and validate findings via Mendelian randomization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
